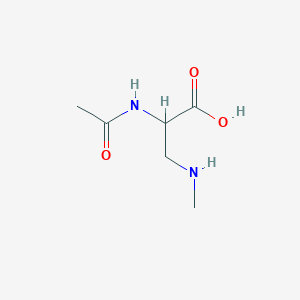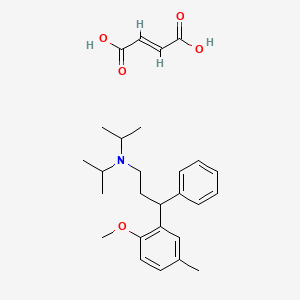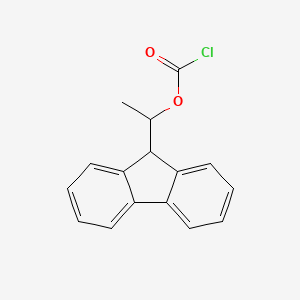
1-(Perfluorohexyl)oct-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Perfluorohexyl)oct-1-ene is a chemical compound with the molecular formula C₁₄H₁₅F₁₃. It is characterized by the presence of a perfluorohexyl group attached to an octene backbone. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Perfluorohexyl)oct-1-ene can be synthesized through a series of chemical reactions involving the introduction of a perfluorohexyl group to an octene molecule. One common method involves the reaction of perfluorohexyl iodide with oct-1-ene in the presence of a catalyst such as palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities .
化学反応の分析
Types of Reactions: 1-(Perfluorohexyl)oct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorohexyl carboxylic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the double bond in the octene backbone to a single bond, resulting in the formation of perfluorohexyl octane.
Substitution: The perfluorohexyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Perfluorohexyl carboxylic acids.
Reduction: Perfluorohexyl octane.
Substitution: Various substituted perfluorohexyl derivatives.
科学的研究の応用
1-(Perfluorohexyl)oct-1-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological membranes and lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.
作用機序
The mechanism of action of 1-(Perfluorohexyl)oct-1-ene is primarily related to its interaction with other molecules. The perfluorohexyl group imparts hydrophobic and lipophobic properties, allowing the compound to interact with lipid membranes and other hydrophobic environments. This interaction can influence the behavior of biological membranes and enhance the stability of drug delivery systems .
類似化合物との比較
1-(Perfluorooctyl)oct-1-ene: Similar in structure but with a longer perfluorinated chain.
1-(Perfluorobutyl)oct-1-ene: Similar in structure but with a shorter perfluorinated chain.
Perfluorohexyl iodide: Used as a precursor in the synthesis of 1-(Perfluorohexyl)oct-1-ene.
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly useful in applications where both stability and reactivity are required .
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradec-7-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMMIYWYYKPWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895389 |
Source


|
| Record name | 1-(Perfluorohexyl)oct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120464-26-8 |
Source


|
| Record name | 1-(Perfluorohexyl)oct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)



